4-bromo-3-methyl-1H-indole-6-carboxylic acid - 1360890-98-7

4-bromo-3-methyl-1H-indole-6-carboxylic acid

Catalog Number: EVT-3053954
CAS Number: 1360890-98-7
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.083
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Bromo-3-methyl-1H-indole-6-carboxylic acid is a brominated indole derivative. Indole carboxylic acids are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. This compound serves primarily as a synthetic building block in drug discovery research, particularly for developing novel Hepatitis C virus (HCV) inhibitors [].

Synthesis Analysis

While a specific synthesis protocol for 4-bromo-3-methyl-1H-indole-6-carboxylic acid is not detailed in the provided papers, the synthesis of a closely related compound, (E)-3-[2-(1-{[2-(5-bromo-pyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carbonyl]-amino}cyclobutyl)-3-methyl-3H-benzimidazol-5-yl]acrylic acid, suggests potential synthetic routes []. This synthesis likely involves the use of 4-bromo-3-methyl-1H-indole-6-carboxylic acid as a starting material, followed by a series of reactions to introduce the desired substituents and functional groups.

(E) -3- [2- (1- {[2- (5-bromo-pyrimidin-2-yl) -3-cyclopentyl- 1 -methyl- 1H-indole 6-carbonyl] -amino} - cyclobutyl) -3-methyl-3H-benzimidazol-5-yl] -acrylic Acid

Compound Description: This compound is a sodium salt derivative of a complex molecule containing a 1H-indole-6-carbonyl moiety. It demonstrates potent antiviral activity against the Hepatitis C virus (HCV) [].

Relevance: This compound shares the 1H-indole-6-carbonyl moiety with 4-bromo-3-methyl-1H-indole-6-carboxylic acid. The presence of this shared structural feature suggests a potential starting point for synthesizing antiviral agents structurally related to 4-bromo-3-methyl-1H-indole-6-carboxylic acid.

Relevance: The presence of the bromoindole core and the carboxylic acid group makes these derivatives structurally related to 4-bromo-3-methyl-1H-indole-6-carboxylic acid. The variations at the 1- and 3-positions of the indole highlight potential areas for modifications and further exploration of structure-activity relationships .

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid

Compound Description: This compound features a carboxylic acid group and incorporates a thiazole moiety, potentially offering anti-inflammatory, antiviral, and antifungal properties [].

Relevance: While this compound doesn't directly contain the indole core present in 4-bromo-3-methyl-1H-indole-6-carboxylic acid, its inclusion highlights the significance of carboxylic acid and heterocyclic moieties in drug discovery. These structural elements could serve as inspiration for designing novel compounds based on 4-bromo-3-methyl-1H-indole-6-carboxylic acid with potentially diverse biological activities .

5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic Acids (5a-c)

Compound Description: This series of compounds utilizes 1H-indole-2-carboxylic acids as a core structure, suggesting potential for similar applications in medicinal chemistry. Docking studies indicate these compounds may interact with the epidermal growth factor receptor (EGFR) [].

Relevance: These compounds share the indole scaffold with 4-bromo-3-methyl-1H-indole-6-carboxylic acid, highlighting the significance of this structure in medicinal chemistry. While the carboxylic acid group is at the 2-position in these compounds compared to the 6-position in the target compound, their potential EGFR inhibitory activity suggests an area for exploring structure-activity relationships .

6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid (LY2562175)

Compound Description: This compound is a potent and selective Farnesoid X receptor (FXR) agonist, exhibiting robust lipid-lowering properties in preclinical models of dyslipidemia [].

Relevance: LY2562175 features a 1H-indole-3-carboxylic acid moiety, making it structurally similar to 4-bromo-3-methyl-1H-indole-6-carboxylic acid. This relationship highlights the potential of modifying the indole carboxylic acid scaffold for developing drugs targeting metabolic diseases like dyslipidemia .

1-[3-(4-Benzhydryl-1-piperazinyl)propyl]-3-(1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic Acid (KY-234)

Compound Description: KY-234 displays dual activity as a thromboxane A2 synthetase inhibitor and H1-blocker, showing efficacy in protecting against anaphylactic bronchospasm [].

Relevance: This compound features the 1H-indole-6-carboxylic acid moiety, similar to 4-bromo-3-methyl-1H-indole-6-carboxylic acid, highlighting its potential as a scaffold for anti-inflammatory and anti-allergic drug development. KY-234's dual action suggests that modifications of the 4-bromo-3-methyl-1H-indole-6-carboxylic acid scaffold could lead to compounds with multi-target activity .

6-Bromo-5-methoxy-1H-indole-3-carboxylic Acid

Compound Description: This compound serves as an important scaffold for synthesizing anti-inflammatory compounds, particularly derivatives related to the naturally occurring compound Herdmanine D [].

2-Methyl-1H-indole-3-carboxylic Acid (2-(2- Substituted-Phenyl)-4-Oxo-Thiazolidin-3-YL)-Amides Derivatives

Compound Description: This series of Schiff base derivatives incorporates a 2-methyl-1H-indole-3-carbohydrazide moiety. Notably, some derivatives with dihydroxy and methoxy substituents on the phenyl ring demonstrate significant anti-inflammatory and analgesic properties [].

Relevance: This series shares the indole-3-carboxylic acid core with 4-bromo-3-methyl-1H-indole-6-carboxylic acid. Although they possess a 2-methyl group instead of a 4-bromo-3-methyl substituent, their promising anti-inflammatory and analgesic activities highlight the potential of modifying the indole carboxylic acid scaffold for developing new therapeutic agents .

[4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone

Compound Description: This compound, synthesized from readily available starting materials, features a 3-methyl-1H-indol-2-yl moiety, showcasing its utility as a building block for potentially bioactive compounds [].

Relevance: Although it lacks a carboxylic acid group, [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone is structurally similar to 4-bromo-3-methyl-1H-indole-6-carboxylic acid due to the presence of the 3-methyl-1H-indol-2-yl group. This similarity emphasizes the versatility of the indole scaffold in medicinal chemistry and suggests potential avenues for exploring novel derivatives based on 4-bromo-3-methyl-1H-indole-6-carboxylic acid .

3-(4-Oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic Acids Derivatives

Compound Description: This group of compounds showcases a method to synthesize 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and dimerized 3-(4-carboxy-1H-3-indolyl)-2-propenoic acids. Notably, the compound 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (2a) exhibits significant antimitotic activity at micromolar and submicromolar concentrations [].

Relevance: The presence of the indole-carboxylic acid scaffold in these derivatives, albeit with variations in substituents and their positions compared to 4-bromo-3-methyl-1H-indole-6-carboxylic acid, signifies the potential of this core structure for developing anticancer agents .

Properties

CAS Number

1360890-98-7

Product Name

4-bromo-3-methyl-1H-indole-6-carboxylic acid

IUPAC Name

4-bromo-3-methyl-1H-indole-6-carboxylic acid

Molecular Formula

C10H8BrNO2

Molecular Weight

254.083

InChI

InChI=1S/C10H8BrNO2/c1-5-4-12-8-3-6(10(13)14)2-7(11)9(5)8/h2-4,12H,1H3,(H,13,14)

InChI Key

UXKHPSZBWPIAIW-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C(=CC(=C2)C(=O)O)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.